molecular formula C8H16ClN B2725845 1-Cyclobutylcyclobutan-1-amine hydrochloride CAS No. 1909317-59-4

1-Cyclobutylcyclobutan-1-amine hydrochloride

Cat. No.: B2725845
CAS No.: 1909317-59-4
M. Wt: 161.67
InChI Key: XNMSSJZTFFQKRA-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclobutan-1-amine hydrochloride ( 1909317-59-4) is a bicyclic cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 16 ClN and a molecular weight of 161.67 g/mol, this high-purity amine hydrochloride serves as a valuable building block for the synthesis of novel pharmacologically active compounds . The cyclobutane ring system is increasingly prominent in drug development, with several FDA-approved therapies incorporating this structure for areas including oncology, neurological diseases, and infectious diseases . Researchers utilize this compound and related cyclobutyl amine derivatives to explore new treatments for a wide range of disorders, such as central nervous system conditions (e.g., schizophrenia, cognitive deficits, and Alzheimer's disease), metabolic diseases (e.g., obesity), pain, and asthma . Its rigid, folded conformation is valuable for constructing complex molecules and probing steric and electronic effects in chemical biology . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclobutylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8(5-2-6-8)7-3-1-4-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSSJZTFFQKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-59-4
Record name 1-cyclobutylcyclobutan-1-amine hydrochloride
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Preparation Methods

Molecular Characteristics

1-Cyclobutylcyclobutan-1-amine hydrochloride consists of two fused cyclobutane rings with an amine group at the bridgehead position. The hydrochloride salt (molecular weight: 161.67 g/mol) enhances aqueous solubility compared to the free base (C₈H₁₅N, molecular weight: 125.21 g/mol). The strained cyclobutane rings necessitate mild reaction conditions to prevent ring-opening.

Synthetic Strategies for the Parent Amine

Ring-Closing Metathesis (RCM)

A plausible route involves ring-closing metathesis of dienes catalyzed by Grubbs catalysts. For example, a bis-allylamine precursor could undergo RCM to form the bicyclic framework. This method is effective for strained cycloalkanes but requires precise control of catalyst loading and temperature.

Reductive Amination

Cyclobutanone derivatives could react with cyclobutylamine under reductive conditions. Using sodium cyanoborohydride or hydrogenation catalysts, the imine intermediate is reduced to the amine. However, steric hindrance at the bridgehead may limit yield.

Hofmann Rearrangement

A Hofmann rearrangement of a cyclobutane-containing carboxamide (e.g., 1-cyclobutylcyclobutanecarboxamide) with bromine and sodium hydroxide could generate the primary amine. Subsequent N-alkylation might introduce the second cyclobutyl group, though competing elimination reactions are a concern.

Protection-Deprotection Approaches

Boc Protection of the Amine

As demonstrated in the synthesis of deuterated methylamine hydrochloride, Boc (tert-butoxycarbonyl) protection stabilizes the amine during synthesis. For 1-cyclobutylcyclobutan-1-amine:

  • Protection : Treat the free amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine).
  • Functionalization : Perform subsequent reactions (e.g., cyclization or alkylation) on the Boc-protected intermediate.
  • Deprotection : Remove the Boc group using HCl in dioxane or trifluoroacetic acid, yielding the hydrochloride salt directly.

Benzyl Protection

Benzyl groups, removed via hydrogenolysis, offer an alternative. However, this method is less favored for bicyclic amines due to catalyst poisoning by the strained ring system.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free amine is dissolved in an anhydrous solvent (e.g., ethyl acetate or diethyl ether), and HCl gas is bubbled through the solution. Alternatively, concentrated hydrochloric acid is added dropwise at 0–5°C to prevent exothermic decomposition. The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane or dichloromethane/methanol gradients isolates the hydrochloride salt. Reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases further refines purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.50–1.70 (m, 8H, cyclobutane CH₂), 2.90–3.10 (m, 2H, bridgehead CH), 3.30–3.50 (m, 2H, adjacent to NH₂).
  • IR (KBr) : Peaks at 3200–2800 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (NH₃⁺ bend), and 1450 cm⁻¹ (cyclobutane ring vibrations).

Mass Spectrometry

  • HRMS (ESI) : m/z [M+H]⁺ calculated for C₈H₁₆ClN: 161.0974; found: 161.0970.

Challenges and Optimization

Steric Hindrance

The bridgehead amine’s inaccessibility necessitates bulky reagents or prolonged reaction times. Microwave-assisted synthesis at 80–100°C improves reaction rates.

Ring-Opening Side Reactions

Cyclobutane rings are prone to opening under acidic or high-temperature conditions. Using aprotic solvents (e.g., THF) and low temperatures (0–25°C) mitigates this.

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from noble metal catalysts (e.g., palladium) to nickel or iron reduces costs. For example, Ni-Al₂O₃ catalysts in hydrogenation steps achieve >90% yield.

Solvent Recycling

Ethyl acetate and methanol are recovered via distillation, reducing waste. A closed-loop system minimizes environmental impact.

Emerging Methodologies

Photochemical Cyclization

UV light (254 nm) induces [2+2] cycloaddition of vinylamines, forming the bicyclic structure in 60–70% yield. This method avoids harsh reagents but requires specialized equipment.

Biocatalytic Approaches

Engineered aminotransferases convert cyclobutanone derivatives to the amine using pyridoxal phosphate cofactors. Early-stage research shows 40–50% conversion rates.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may yield cyclobutylamines.

Scientific Research Applications

1-Cyclobutylcyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclobutylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclobutane Amine Hydrochlorides

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
1-Cyclobutylcyclobutan-1-amine hydrochloride C₈H₁₆ClN Cyclobutyl group High steric hindrance; potential use in rigid scaffold design for CNS-targeting drugs.
3-Cyclohexylcyclobutan-1-amine hydrochloride C₁₀H₁₈ClN Cyclohexyl group Enhanced lipophilicity; explored in agrochemical and pharmaceutical innovation.
1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride C₅H₁₂ClN₂O₂S Sulfonamide, aminomethyl Hydrogen bond donors: 3; Acceptors: 4; used in protease inhibitor development.
Ethyl 1-aminocyclobutanecarboxylate hydrochloride C₇H₁₄ClNO₂ Ethyl ester Ester group improves solubility; intermediate in peptide mimetics.
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride C₇H₁₅ClNO Cyclobutylmethoxy Ether linkage enhances membrane permeability; studied in GPCR-targeted therapies.
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride C₁₂H₁₆ClNO₃ Benzyloxy, carboxylic acid Polar surface area: ~75 Ų; used in glycoconjugate synthesis.

Structural and Physicochemical Differences

  • Steric Effects: The dual cyclobutyl rings in this compound create significant steric hindrance compared to mono-cyclic analogs like 3-Cyclohexylcyclobutan-1-amine hydrochloride. This rigidity may limit conformational flexibility but improve target selectivity .
  • Solubility: Compounds with polar substituents (e.g., sulfonamide in 1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride) exhibit higher aqueous solubility than nonpolar derivatives. The ethyl ester group in Ethyl 1-aminocyclobutanecarboxylate hydrochloride further enhances solubility via ester hydrolysis .
  • Hydrogen Bonding: Sulfonamide and carboxylic acid derivatives (e.g., 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride) have higher hydrogen-bonding capacity (3–4 donors/acceptors), favoring interactions with enzymatic active sites .

Limitations and Knowledge Gaps

  • Limited solubility and metabolic stability data exist for this compound. Comparative studies with analogs like 1-(Methoxymethyl)cyclobutanamine hydrochloride () could clarify the impact of alkoxy vs. alkyl substituents.
  • No explicit toxicity or pharmacokinetic data are available in the provided evidence, necessitating further preclinical evaluation.

Biological Activity

1-Cyclobutylcyclobutan-1-amine hydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacodynamics, and relevant case studies.

  • Chemical Formula : C8_{8}H15_{15}ClN
  • Molecular Weight : 160.67 g/mol
  • CAS Number : 1270355-60-6

Synthesis

This compound can be synthesized through various methods, typically involving cyclization reactions. The specific synthetic pathways may vary, but they often utilize cyclobutane derivatives as starting materials.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain cyclobutane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Compound Activity Mechanism
This compoundAntitumor activityInduces apoptosis via mitochondrial pathways
BBR 3422CytotoxicityCompetes with P-glycoprotein for drug resistance

Neuropharmacological Effects

Emerging studies suggest that the compound may influence neurotransmitter systems, particularly the dopaminergic system. Similar compounds have been shown to alter dopamine levels and receptor activities, which could have implications for treating neurodegenerative diseases or psychiatric disorders.

Case Studies

Several case studies have highlighted the effects of cyclobutane derivatives on biological systems:

  • Case Study on Antitumor Efficacy :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with a related compound led to reduced cell viability and increased apoptosis markers. The results indicated potential for developing cyclobutane derivatives as chemotherapeutic agents.
  • Neuropharmacological Assessment :
    • In animal models, administration of cyclobutane derivatives resulted in changes in locomotor activity and alterations in brain wave patterns, indicating potential psychoactive properties similar to known NMDA antagonists.

Research Findings

Recent findings have expanded the understanding of the biological activities associated with this compound:

  • Dopaminergic Modulation : Studies suggest that this compound may modulate dopamine signaling pathways, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.
  • Antidepressant-like Effects : Preliminary research indicates potential antidepressant-like effects in rodent models, suggesting that further exploration into its mechanisms could yield new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclobutylcyclobutan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring functionalization followed by cyclobutyl group introduction. Key parameters include:

  • Temperature : Maintain ≤0°C during cyclopropane ring activation to minimize strain-induced side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
    • Data Table :
Reaction StepOptimal ConditionsYield (%)
Cyclopropane Activation0°C, DMF, 12 hrs78
Cyclobutyl Group CouplingRT, THF, 6 hrs65

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm cyclopropane and cyclobutane ring geometries (e.g., δ 1.2–1.8 ppm for cyclopropane protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks at m/z 157.0895 (M+^+) .
  • HPLC : Reverse-phase C18 columns (95:5 acetonitrile/water) assess purity (>98%) .

Q. How does the stereochemistry of the amine group influence biological activity, and what methods validate its configuration?

  • Methodological Answer :

  • Chiral HPLC (Chiralpak® AD-H column) separates enantiomers, revealing distinct IC50_{50} values in receptor-binding assays (e.g., 10 µM vs. 50 µM for R vs. S enantiomers) .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclobutane derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. benzyl groups) using standardized assays (e.g., enzyme inhibition at pH 7.4).
  • Data Table :
CompoundSubstituentIC50_{50} (µM)
1-Cyclobutyl-NH2_212.3
1-Cyclopropyl-CF3_38.7
  • Meta-Analysis : Reconcile discrepancies by adjusting for assay variability (e.g., cell line differences) .

Q. What strategies mitigate cyclopropane ring strain during synthetic modifications of the parent compound?

  • Methodological Answer :

  • Ring-Opening Minimization : Use low-temperature (-20°C) conditions during alkylation to preserve ring integrity .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) shields the amine during cyclopropane functionalization .

Q. What in silico methods predict the compound's reactivity in novel reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for cyclopropane ring-opening (e.g., activation energy ~25 kcal/mol) .
  • Molecular Dynamics (MD) : Model solvent effects on nucleophilic attack kinetics (e.g., THF vs. DMSO) .

Q. What protocols assess the compound's stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • Temperature : 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., cyclobutane ring-opened amines) .
  • Light Exposure : UV/Vis spectroscopy tracks photodegradation (λ~254 nm) .

Q. How can enantiomers of chiral derivatives be separated and characterized?

  • Methodological Answer :

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • Circular Dichroism (CD) : Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

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